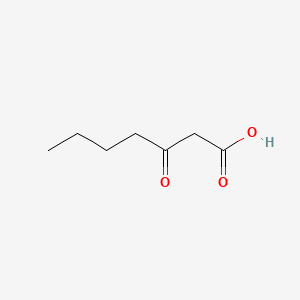
6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol is a complex organic compound that features a sulfonyl group, a piperidine ring, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Sulfonyl Group: Sulfonylation reactions are employed, often using sulfonyl chlorides in the presence of a base.
Chlorination and Amination: Chlorination of the aromatic ring followed by nucleophilic substitution with an amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the chlorine atom could yield various substituted derivatives.
Applications De Recherche Scientifique
6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Formule moléculaire |
C16H24ClN3O3S |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
6-amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol |
InChI |
InChI=1S/C16H24ClN3O3S/c17-13-4-5-14(18)15(21)16(13)24(22,23)20-10-6-12(7-11-20)19-8-2-1-3-9-19/h4-5,12,21H,1-3,6-11,18H2 |
Clé InChI |
YQRDSYHERQDATB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


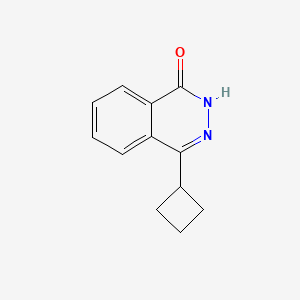
![3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)

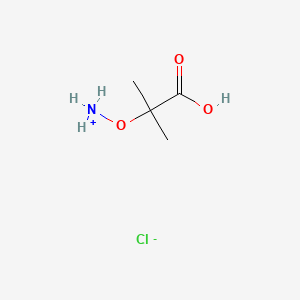
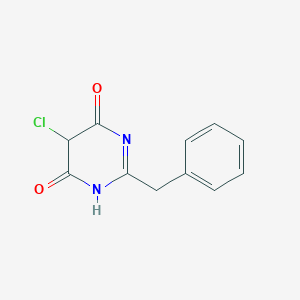
![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
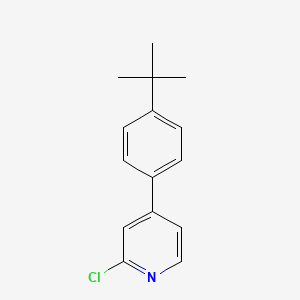
![2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid](/img/structure/B13889325.png)
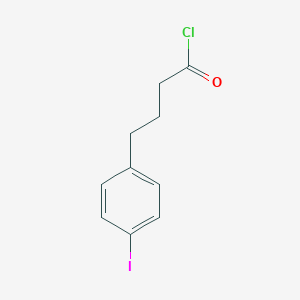
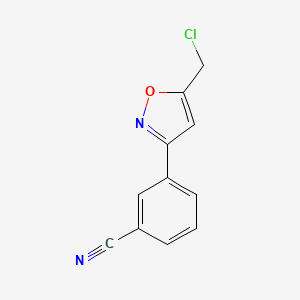
![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)


